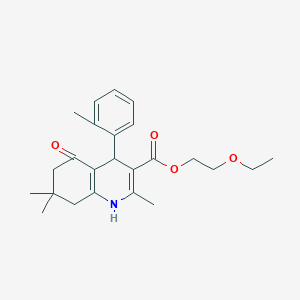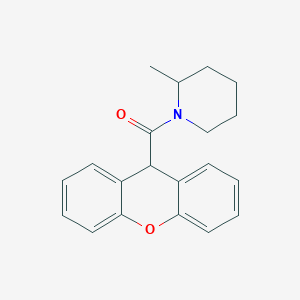![molecular formula C22H25NO3S B4895181 ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate exerts its therapeutic effects through various pathways. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown promising therapeutic applications in various scientific research studies. However, one limitation is that the exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate research. One direction is to further investigate the mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, which may lead to the development of more effective therapeutic applications. Additionally, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate as a diagnostic tool for the detection of various diseases.
Métodos De Síntesis
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was synthesized by reacting phenyl(phenylthio)acetic acid with ethyl 4-piperidinecarboxylate in the presence of palladium acetate and triphenylphosphine. The reaction was carried out in dimethylformamide (DMF) at 100°C for 24 hours, resulting in the formation of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate with a yield of 80%.
Aplicaciones Científicas De Investigación
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown potential therapeutic applications in various scientific research studies. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was administered to mice with carrageenan-induced paw edema, resulting in a significant reduction in paw edema. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
ethyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-2-26-22(25)18-13-15-23(16-14-18)21(24)20(17-9-5-3-6-10-17)27-19-11-7-4-8-12-19/h3-12,18,20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUJWCVMKUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
